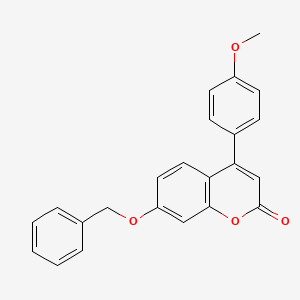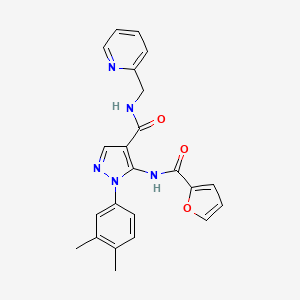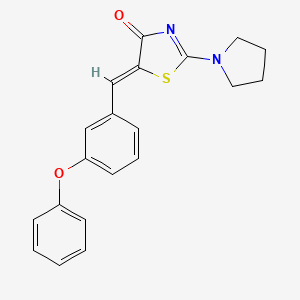![molecular formula C21H28N2O3 B3530570 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3530570.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea
Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946, and since then, it has been used extensively in both military and civilian applications. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The exact mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is not fully understood. It is believed that N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea works by blocking the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals. This makes it more difficult for the insect to locate its prey. N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea may also interfere with the insect's ability to detect heat and moisture, which are also important cues for locating prey.
Biochemical and Physiological Effects:
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is rapidly absorbed through the skin and is metabolized in the liver. The metabolites are excreted in the urine. N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea does not accumulate in the body, and its effects are short-lived.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is a widely used insect repellent and is readily available for laboratory use. It is relatively inexpensive and easy to use. However, N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea has limited effectiveness against some insects, such as bed bugs and lice. In addition, some insects have developed resistance to N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea, which can limit its effectiveness.
Future Directions
There are several areas of future research for N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea. One area of interest is the development of new insect repellents that are more effective and have fewer side effects. Another area of research is the study of the ecological impact of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea and other insect repellents on non-target organisms. Finally, there is a need for further research into the mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea and its effects on insect behavior.
Conclusion:
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is used in a variety of products, including sprays, lotions, and wipes, and is widely available for consumer use. While N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea has some limitations, it remains an important tool in the fight against insect-borne diseases. Future research will continue to explore new insect repellents and the ecological impact of existing repellents.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is also effective against insect-borne diseases such as malaria, dengue fever, and Lyme disease. N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)urea is used in a variety of products, including sprays, lotions, and wipes, and is widely available for consumer use.
properties
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-5-25-19-10-8-17(14-20(19)26-6-2)11-12-22-21(24)23-18-9-7-15(3)16(4)13-18/h7-10,13-14H,5-6,11-12H2,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUNGZFTPEHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(5-bromo-2-pyridinyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B3530503.png)
![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3530525.png)
![4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3530527.png)
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B3530533.png)
![7-methoxy-8-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3530538.png)
![1-(2,4-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3530554.png)
![3-(3,4-dimethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acrylamide](/img/structure/B3530561.png)
![4-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3530569.png)


![4-[5-[(3,4-dichlorobenzyl)thio]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3530594.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B3530606.png)
![4-[({2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3530607.png)